

# 2-Bromo-6-chlorobenzonitrile chemical structure and IUPAC name

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## Compound of Interest

Compound Name: 2-Bromo-6-chlorobenzonitrile

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## An In-depth Technical Guide to 2-Bromo-6-chlorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**2-Bromo-6-chlorobenzonitrile** is a halogenated aromatic nitrile that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring a nitrile group flanked by a bromine and a chlorine atom, makes it a valuable precursor for the synthesis of a wide range of complex molecules, particularly in the fields of medicinal chemistry and materials science. The electron-withdrawing nature of the nitrile and halogen substituents activates the aromatic ring for various nucleophilic and cross-coupling reactions, allowing for the introduction of diverse functionalities. This technical guide provides a comprehensive overview of the chemical structure, IUPAC nomenclature, physicochemical properties, and key synthetic and analytical considerations for **2-Bromo-6-chlorobenzonitrile**.

### Chemical Structure and IUPAC Name

The chemical structure of **2-Bromo-6-chlorobenzonitrile** consists of a benzene ring substituted with a bromine atom at position 2, a chlorine atom at position 6, and a nitrile group at position 1.

IUPAC Name: **2-bromo-6-chlorobenzonitrile**<sup>[1]</sup>

The structure can be represented in various formats:

- SMILES: C1=CC(=C(C(=C1)Br)C#N)Cl [1]
- InChI: InChI=1S/C7H3BrClN/c8-6-2-1-3-7(9)5(6)4-10/h1-3H [1]

A 2D representation of the chemical structure is provided in the diagram below.

Caption: Chemical structure of **2-Bromo-6-chlorobenzonitrile**.

## Physicochemical and Spectroscopic Data

A summary of the key physicochemical and computed spectroscopic properties of **2-Bromo-6-chlorobenzonitrile** is presented in the table below. This data is essential for its identification, purification, and use in subsequent reactions.

Property	Value	Reference
IUPAC Name	2-bromo-6-chlorobenzonitrile	[1]
CAS Number	6575-08-2	[1]
Molecular Formula	C <sub>7</sub> H <sub>3</sub> BrClN	[1]
Molecular Weight	216.46 g/mol	[1]
Appearance	Pale-yellow to Yellow-brown Solid	
Purity	97%	
Storage Temperature	Room Temperature	
Monoisotopic Mass	214.91374 Da	[1]
Topological Polar Surface Area	23.8 Å <sup>2</sup>	[1]
XlogP (predicted)	2.8	

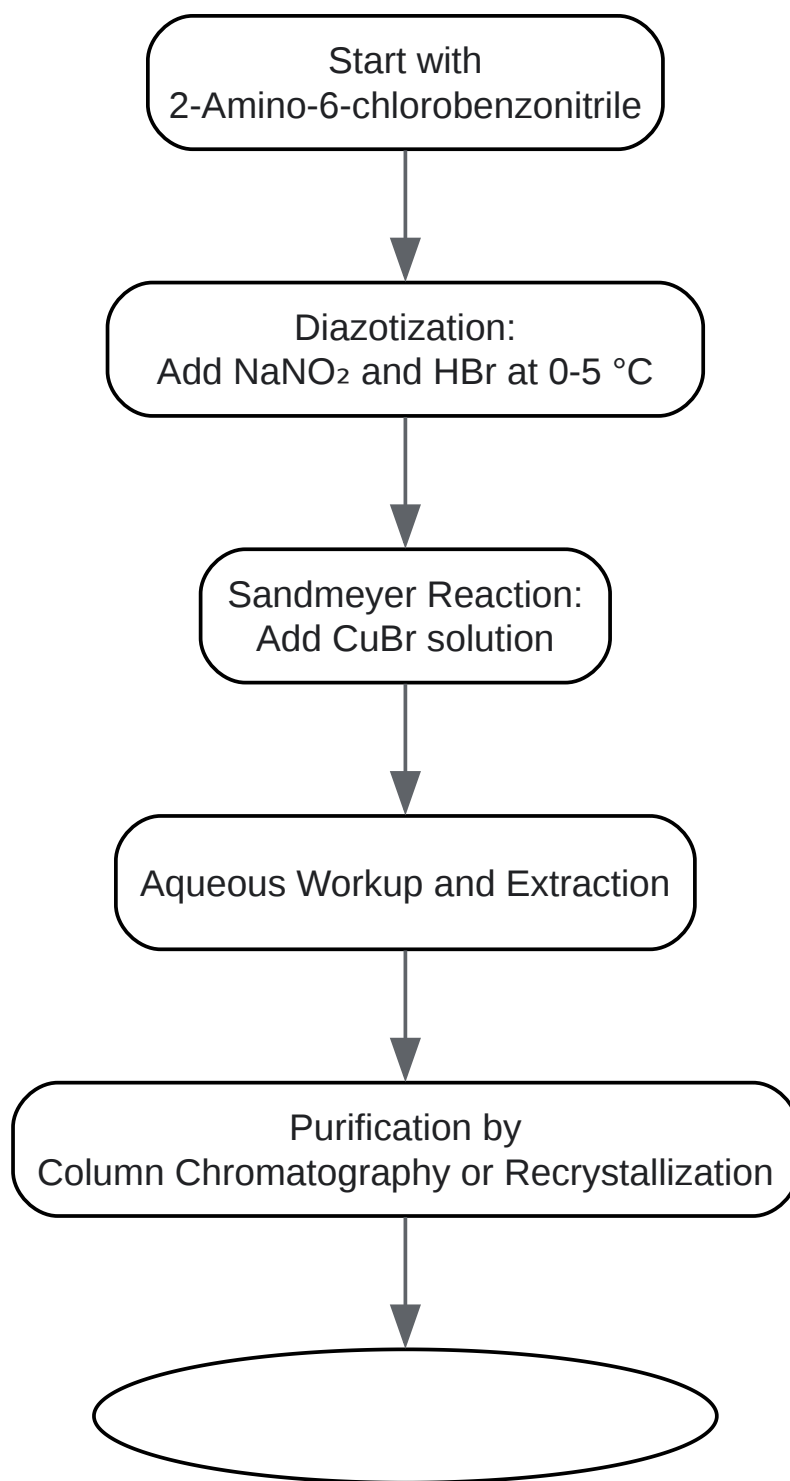
## Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **2-Bromo-6-chlorobenzonitrile** is not readily available in the public domain, a general approach can be inferred from the synthesis of structurally similar compounds, such as 4-bromo-2-chlorobenzonitrile. A plausible synthetic route would involve a Sandmeyer reaction starting from a corresponding aniline derivative.

#### General Synthetic Approach (Hypothetical):

A potential synthesis could start from 2-amino-6-chlorobenzonitrile. This starting material would first be diazotized using sodium nitrite in the presence of a strong acid, such as hydrobromic acid, at low temperatures (0-5 °C). The resulting diazonium salt would then be treated with a copper(I) bromide solution to introduce the bromine atom onto the aromatic ring, yielding **2-Bromo-6-chlorobenzonitrile**.

#### Illustrative Experimental Workflow:



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## References

- 1. 2-Bromo-6-chlorobenzonitrile | C<sub>7</sub>H<sub>3</sub>BrClN | CID 81054 - PubChem [pubchem.ncbi.nlm.nih.gov]
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